

Unlocking Targeted Protein Degradation: A Technical Guide to Dimethylamine-PEG19

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Compound of Interest

Compound Name: Dimethylamine-PEG19

Cat. No.: B11932169

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Introduction

In the rapidly evolving landscape of therapeutic intervention, targeted protein degradation (TPD) has emerged as a powerful modality to address diseases driven by aberrant proteins. At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). A critical component of a PROTAC's architecture is the linker, a chemical bridge that connects a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The nature of this linker is paramount, influencing the stability, solubility, and efficacy of the entire PROTAC molecule.

This in-depth technical guide focuses on the basic principles of using **Dimethylamine-PEG19**, a polyethylene glycol (PEG)-based linker, in the synthesis and application of PROTACs. While specific experimental data for **Dimethylamine-PEG19** is limited in publicly available literature, this guide will provide a comprehensive overview of its core attributes, the fundamental principles of its use based on the well-established properties of PEG linkers, and generalized experimental protocols for its incorporation into PROTAC design.

Core Principles of Dimethylamine-PEG19 in PROTACs

Dimethylamine-PEG19 is a bifunctional linker characterized by a dimethylamine terminus and a polyethylene glycol chain consisting of 19 ethylene glycol units. The key attributes of this linker are derived from its constituent parts: the PEG chain and the terminal dimethylamine group.

The Role of the PEG Chain:

The PEG component of the linker imparts several desirable properties to the PROTAC molecule:

- **Enhanced Solubility:** The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its biological activity and formulation.^{[1][2]}
- **Improved Cell Permeability:** By modulating the overall physicochemical properties of the PROTAC, the PEG linker can influence its ability to cross cell membranes and reach its intracellular targets.^[1]
- **Optimal Spacing and Flexibility:** The length of the PEG19 chain provides substantial spatial separation between the POI and E3 ligase ligands. This flexibility is critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.^{[3][4]} The length of the linker can be a critical determinant of a PROTAC's degradation efficiency.
- **Reduced Immunogenicity:** PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic molecules.

The Role of the Dimethylamine Terminus:

The dimethylamine group at the terminus of the linker provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand. As a secondary amine, it can participate in various chemical reactions to form stable covalent bonds.

Physicochemical Properties

While a detailed, publicly available technical data sheet for **Dimethylamine-PEG19** is scarce, some fundamental properties can be inferred from its chemical structure and general

knowledge of similar compounds.

Property	Value/Information	Source
Molecular Weight	926.13 g/mol	
Chemical Formula	C42H87NO20	
CAS Number	2228029-82-9*	
Appearance	Inferred to be a viscous liquid or waxy solid at room temperature, typical for PEGs of this molecular weight.	General Knowledge
Solubility	Expected to be soluble in water and a range of organic solvents.	General Knowledge
Purity	Typically >95% for research-grade material.	General Expectation

*Note on CAS Number: There is a discrepancy in public databases regarding CAS number 2228029-82-9. While some suppliers associate it with **Dimethylamine-PEG19**, others link it to Pomalidomide 5'-piperazine or Thalidomide-piperazine hydrochloride, which are E3 ligase ligands. Researchers should verify the identity of the compound with the supplier.

Experimental Protocols

The synthesis of a PROTAC using **Dimethylamine-PEG19** typically involves standard bioconjugation techniques. The dimethylamine terminus can be coupled to a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase) through amide bond formation. The other end of the linker would need to be functionalized with a group compatible with the second ligand. The following are generalized protocols that can be adapted for the use of **Dimethylamine-PEG19**.

Protocol 1: Amide Bond Formation

This protocol outlines the coupling of a carboxylic acid-containing ligand to the dimethylamine terminus of the PEG linker.

Materials:

- Ligand-COOH (POI or E3 ligase ligand with a carboxylic acid group)
- **Dimethylamine-PEG19**
- Coupling agents (e.g., HATU, HOBt, or EDC/NHS)
- Base (e.g., DIPEA or triethylamine)
- Anhydrous aprotic solvent (e.g., DMF or DMSO)
- Standard laboratory glassware and purification equipment (e.g., HPLC)

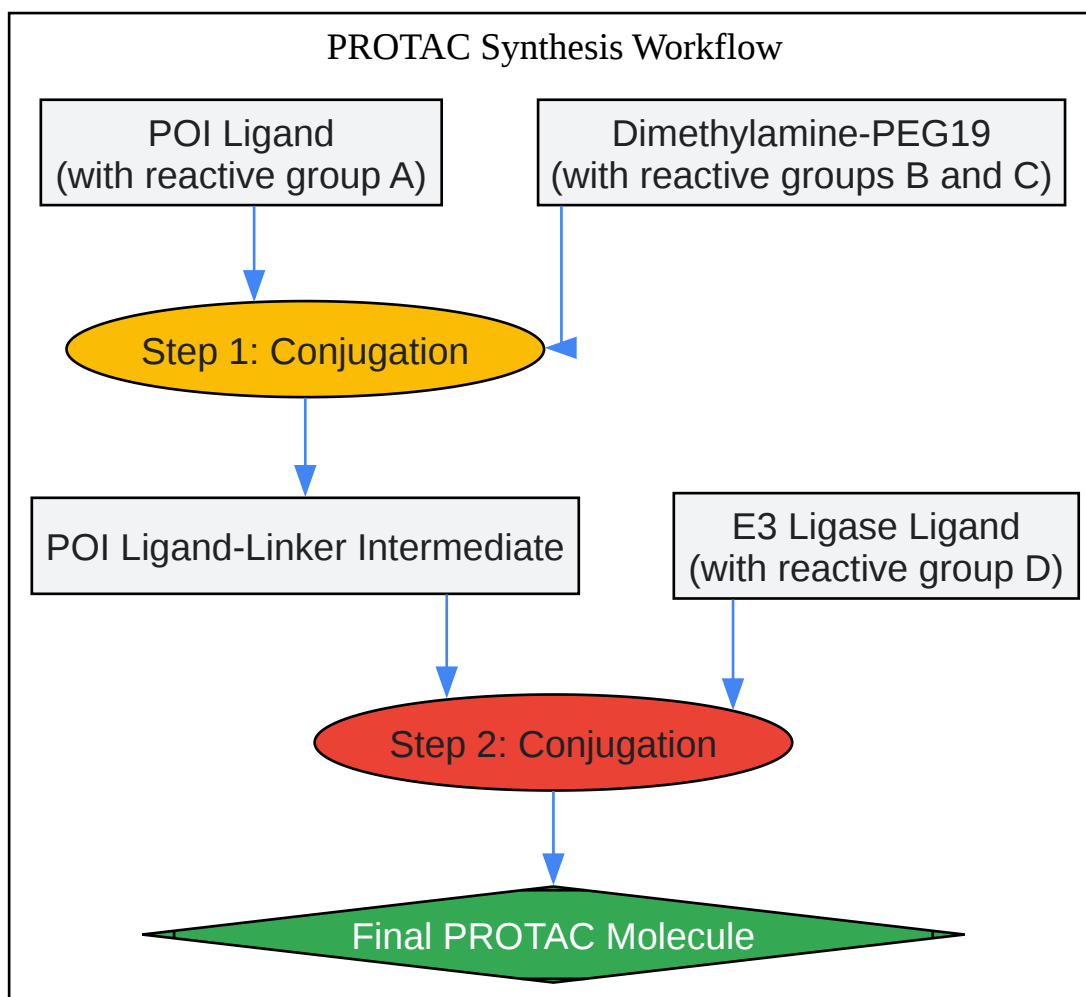
Procedure:

- Dissolve the Ligand-COOH (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add the coupling agents (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents).
- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Add **Dimethylamine-PEG19** (1-1.2 equivalents) to the reaction mixture.
- Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).
- Upon completion, quench the reaction (e.g., by adding water).
- Extract the product with an appropriate organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the resulting conjugate by flash chromatography or preparative HPLC.

Protocol 2: General PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC molecule.

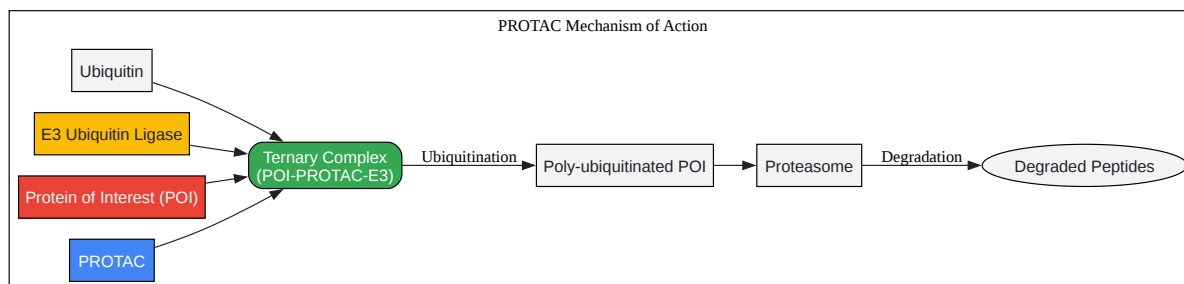


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Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Signaling Pathway and Mechanism of Action

The ultimate goal of a PROTAC synthesized with **Dimethylamine-PEG19** is to induce the degradation of a target protein. The mechanism of action follows the canonical PROTAC pathway.

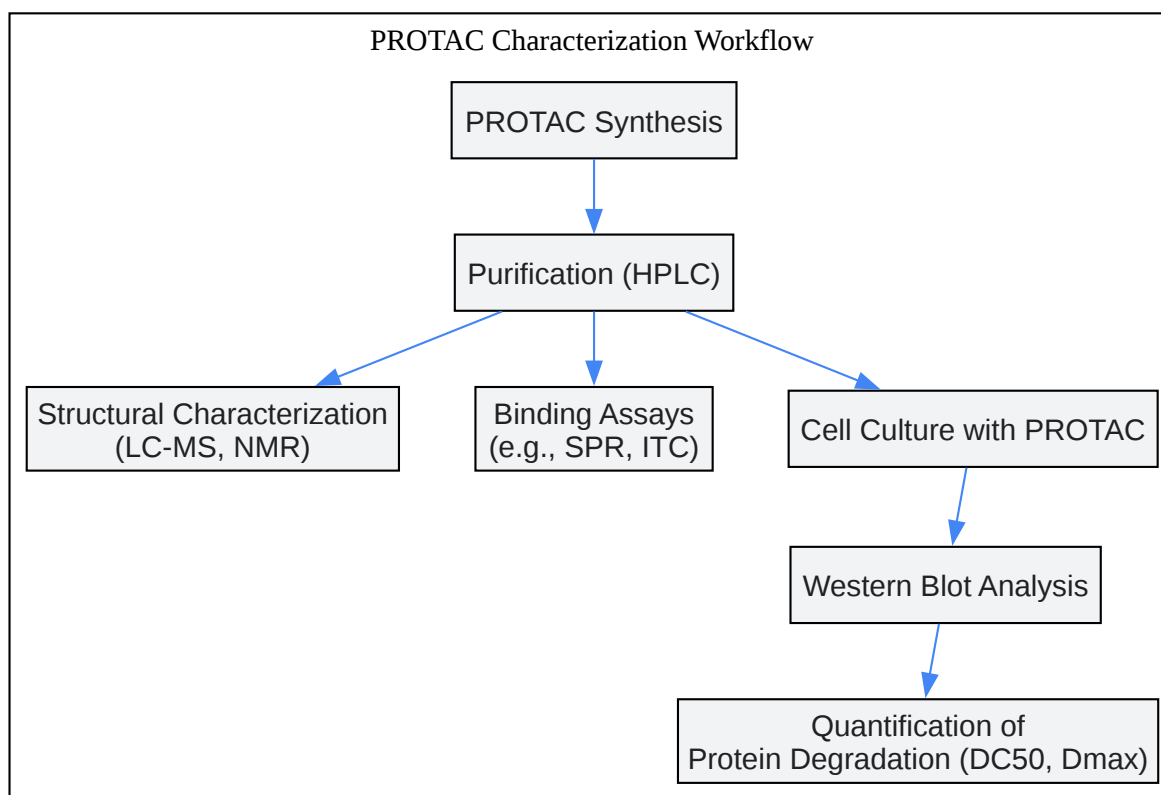


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Caption: The signaling pathway illustrating the PROTAC-mediated protein degradation.

Experimental Workflow for Characterization

After synthesis, the PROTAC must be characterized to confirm its identity and assess its biological activity.



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